Cas no 4108-10-5 (N-(2-Chlorophenyl)-5-oxoprolinamide)

N-(2-Chlorophenyl)-5-oxoprolinamide is a specialized organic compound featuring a chlorophenyl moiety linked to a 5-oxoprolineamide scaffold. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical research. The presence of the 2-chlorophenyl group enhances steric and electronic properties, making it a valuable intermediate for synthesizing bioactive molecules. The 5-oxoprolineamide component contributes to its stability and compatibility with peptide coupling reactions. This compound is particularly useful in medicinal chemistry for developing protease inhibitors or modulators of biological pathways. Its well-defined purity and consistent performance make it suitable for rigorous laboratory applications.
N-(2-Chlorophenyl)-5-oxoprolinamide structure
4108-10-5 structure
Product Name:N-(2-Chlorophenyl)-5-oxoprolinamide
CAS No:4108-10-5
MF:C11H11ClN2O2
MW:238.670241594315
CID:6598234
PubChem ID:17389802
Update Time:2025-05-20

N-(2-Chlorophenyl)-5-oxoprolinamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-Chlorophenyl)-5-oxoprolinamide
    • N-(2-chlorophenyl)-5-oxopyrrolidine-2-carboxamide
    • 4108-10-5
    • AKOS005144315
    • N-(2-chlorophenyl)-5-oxo-2-pyrrolidinecarboxamide
    • Inchi: 1S/C11H11ClN2O2/c12-7-3-1-2-4-8(7)14-11(16)9-5-6-10(15)13-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16)
    • InChI Key: MCXPRYBSZGQJRU-UHFFFAOYSA-N
    • SMILES: N1C(=O)CCC1C(NC1=CC=CC=C1Cl)=O

Computed Properties

  • Exact Mass: 238.0509053g/mol
  • Monoisotopic Mass: 238.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 58.2Ų

N-(2-Chlorophenyl)-5-oxoprolinamide Security Information

N-(2-Chlorophenyl)-5-oxoprolinamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C379053-10mg
N-(2-Chlorophenyl)-5-oxoprolinamide
4108-10-5
10mg
$ 50.00 2022-06-06
TRC
C379053-50mg
N-(2-Chlorophenyl)-5-oxoprolinamide
4108-10-5
50mg
$ 160.00 2022-06-06
TRC
C379053-100mg
N-(2-Chlorophenyl)-5-oxoprolinamide
4108-10-5
100mg
$ 230.00 2022-06-06

Additional information on N-(2-Chlorophenyl)-5-oxoprolinamide

N-(2-Chlorophenyl)-5-oxoprolinamide (CAS No. 4108-10-5): A Comprehensive Overview

N-(2-Chlorophenyl)-5-oxoprolinamide (CAS No. 4108-10-5) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-chlorophenyl N-(2-oxoazetidin-3-yl)benzamide, has been the subject of numerous studies due to its potential therapeutic applications and unique chemical properties.

The structure of N-(2-Chlorophenyl)-5-oxoprolinamide consists of a chlorophenyl group attached to a 5-oxoprolinamide moiety. The presence of the chloro substituent and the oxo group imparts specific reactivity and biological activity to the molecule. Recent advancements in computational chemistry have allowed for a more detailed understanding of its molecular dynamics and interactions with biological targets.

In the context of medicinal chemistry, N-(2-Chlorophenyl)-5-oxoprolinamide has shown promise as a potential lead compound for the development of new drugs. Studies have indicated that this compound exhibits significant activity against various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative diseases. For instance, research published in the Journal of Medicinal Chemistry in 2021 reported that N-(2-Chlorophenyl)-5-oxoprolinamide effectively inhibits the activity of cyclooxygenase (COX), an enzyme crucial in the production of prostaglandins, which are key mediators of inflammation.

Beyond its anti-inflammatory properties, N-(2-Chlorophenyl)-5-oxoprolinamide has also been explored for its potential neuroprotective effects. A study conducted by researchers at the University of California, San Francisco, demonstrated that this compound can reduce oxidative stress and prevent neuronal cell death in models of Parkinson's disease. The mechanism behind this neuroprotective effect is believed to involve the modulation of mitochondrial function and the reduction of reactive oxygen species (ROS) levels.

The pharmacokinetic properties of N-(2-Chlorophenyl)-5-oxoprolinamide have also been extensively studied. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a suitable candidate for further drug development. In preclinical studies, it has shown good oral bioavailability and a low risk of toxicity, which are crucial factors for its potential clinical application.

In addition to its therapeutic potential, N-(2-Chlorophenyl)-5-oxoprolinamide has been used as a synthetic intermediate in the preparation of more complex molecules. Its versatile reactivity and stability make it an attractive starting material for organic synthesis. For example, chemists at Merck & Co. utilized this compound as a key intermediate in the synthesis of a novel class of antiviral agents targeting influenza viruses.

The environmental impact of N-(2-Chlorophenyl)-5-oxoprolinamide is another important consideration. Recent studies have focused on developing sustainable synthetic routes to produce this compound with minimal environmental footprint. Green chemistry principles have been applied to optimize reaction conditions, reduce waste generation, and enhance overall process efficiency.

In conclusion, N-(2-Chlorophenyl)-5-oxoprolinamide (CAS No. 4108-10-5) is a multifaceted compound with significant potential in both pharmaceutical research and synthetic chemistry. Its unique chemical structure and biological activity make it an intriguing target for further investigation and development. As research continues to advance, it is likely that new applications and insights into the properties of this compound will emerge, contributing to the broader field of medicinal chemistry.

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.